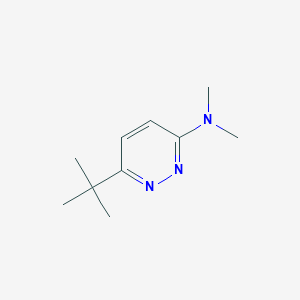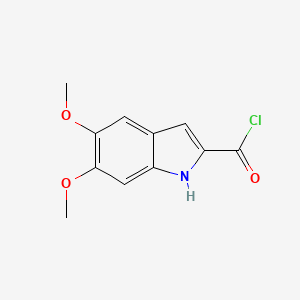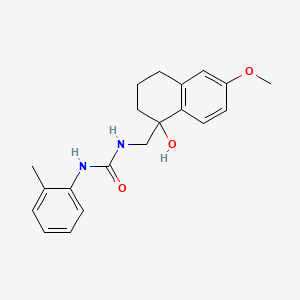![molecular formula C13H10N2OS B2526356 [2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol CAS No. 539807-91-5](/img/structure/B2526356.png)
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol” belongs to the class of organic compounds known as benzothiazoles . These are organic compounds containing a benzene fused to a thiazole ring (a five-membered ring with four carbon atoms, one nitrogen atom, and one sulfur atom) .
Molecular Structure Analysis
The molecular structure of “[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol” is characterized by a benzothiazole ring fused to a pyridine ring . The InChI code for this compound is 1S/C13H10N2OS/c16-8-9-4-3-7-14-12(9)13-15-10-5-1-2-6-11(10)17-13/h1-7,16H,8H2 .Aplicaciones Científicas De Investigación
Antitubercular Activity
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol: has garnered attention due to its potential as an antitubercular agent. Recent synthetic developments have led to benzothiazole-based anti-TB compounds with promising in vitro and in vivo activity. These derivatives exhibit better inhibition potency against Mycobacterium tuberculosis compared to standard reference drugs . Researchers have explored various synthetic pathways, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, and microwave irradiation. Additionally, structure-activity relationships and molecular docking studies against the target DprE1 have been investigated to enhance anti-tubercular activity .
Herbicidal Potential
The structural diversity-oriented inactive group strategy identified 3-(2-pyridyl)-benzothiazol-2-one (a close relative of our compound) as a promising lead scaffold for herbicides. This scaffold shares similarities with inactive moieties found in herbicides like mefenacet, benazolin, benzthiazuron, and fenthiaprop-ethyl. Further exploration of herbicidal properties could reveal its potential in weed control .
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR methodology, pioneered by Hansch, correlates physicochemical properties with biological activity. Researchers have applied this approach to synthesized 3-(1,3-benzothiazol-2-yl) 2-phenyl derivatives, aiming to predict their biological effects. Multivariable regression models help establish these correlations, aiding in drug design and optimization .
Anticonvulsant Evaluation
While not directly related to our compound, studies on 1,3-benzothiazole derivatives have explored their anticonvulsant potential. Researchers have synthesized novel compounds and evaluated their efficacy in managing seizures. Investigating the anticonvulsant properties of our compound could be a worthwhile endeavor .
Fluorescent Pigment Dyeing Substrates
2-aryl benzothiazoles, including derivatives of our compound, serve as versatile scaffolds. For instance, 2-(benzothiazol-2-yl)-phenyl-β-D-galactopyranoside derivatives act as fluorescent pigment dyeing substrates. These compounds find applications in industrial processes and bacterial detection .
Propiedades
IUPAC Name |
[2-(1,3-benzothiazol-2-yl)pyridin-3-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c16-8-9-4-3-7-14-12(9)13-15-10-5-1-2-6-11(10)17-13/h1-7,16H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUBRIOGHEPQOKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC=N3)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(1,3-Benzothiazol-2-yl)pyridin-3-yl]methanol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2'-amino-7'-methyl-6'-(3-morpholin-4-ylpropyl)-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]pyridine]-3'-carboxylate](/img/structure/B2526273.png)

![5-chloro-N-[2-methyl-4-(morpholin-4-yl)phenyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2526277.png)
![2-[(3,4-dimethylbenzyl)sulfanyl]-3-pentylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2526278.png)

![2-Iodo-1,5-dimethyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B2526280.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B2526286.png)



![1,3,8,8-tetramethyl-5-(3-methylthiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B2526294.png)
![[1-(1,1-Difluoroethyl)cyclobutyl]methanesulfonyl chloride](/img/structure/B2526295.png)
